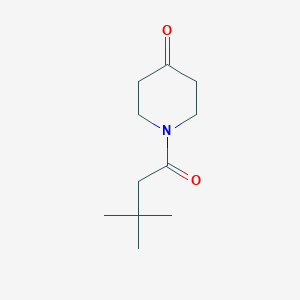

1-(3,3-Dimethylbutanoyl)piperidin-4-one

Description

Contextualization of Piperidin-4-one Scaffolds in Organic and Medicinal Chemistry Research

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, recognized as a versatile intermediate for synthesizing a wide array of biologically active compounds. nih.govsemanticscholar.org The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. acs.orgchemrevlett.com Its importance is underscored by the diverse pharmacological activities exhibited by its derivatives. These activities stem from the scaffold's ability to be suitably modified, allowing for enhanced interactions with biological receptors. nih.govresearchgate.net

The renewed interest in this nucleus has firmly established the significance of piperidin-4-ones in modern medicinal chemistry. nih.govsemanticscholar.org Compounds incorporating this framework have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's broad utility. researchgate.netijnrd.org The introduction of chiral piperidine scaffolds, in particular, has been shown to be beneficial in drug design for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles. thieme-connect.com

| Activity | Reference |

|---|---|

| Anticancer / Antineoplastic / Antitumor | nih.govresearchgate.netajchem-a.comnih.gov |

| Anti-HIV / Antiviral | nih.govresearchgate.netnih.gov |

| Antimicrobial / Antibacterial / Antifungal | chemrevlett.comresearchgate.netajchem-a.com |

| Anti-inflammatory | researchgate.netijnrd.orgajchem-a.com |

| Analgesic | chemrevlett.comresearchgate.net |

| CNS Modulatory (Stimulant/Depressant) | researchgate.net |

| Anti-Alzheimer | ijnrd.orgajchem-a.comnih.gov |

| Anticonvulsant | nih.gov |

Overview of Academic Interest in 1-(3,3-Dimethylbutanoyl)piperidin-4-one and Analogues

Direct academic research focusing on this compound is sparse. However, extensive research has been conducted on its analogues, where the core piperidin-4-one structure is modified at the nitrogen atom and various ring positions. These analogues have been synthesized and evaluated for a wide range of biological activities, demonstrating the versatility of the scaffold.

One significant area of research involves 3,5-bis(ylidene)-4-piperidone scaffolds, which are considered mimics of curcumin (B1669340). rsc.orgnih.gov These compounds have shown promising antiproliferative properties against various cancer cell lines. nih.gov For example, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one was reported to have antiproliferation properties against breast and pancreatic cancer cells. nih.gov Modifications on the piperidine nitrogen of these curcumin mimics, such as the introduction of carboxamide or arylsulfonyl groups, have yielded compounds with potent anticancer and anti-inflammatory activities. rsc.org

Another class of analogues includes compounds where the piperidin-4-one is part of a more complex molecular architecture. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of NLRP3 inflammasome inhibitors. mdpi.com Furthermore, novel series of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their related quaternary ammonium (B1175870) salts have been prepared and shown to be potent, tumor-selective cytotoxins. nih.gov

| Analogue Class/Scaffold | Research Focus | Example Finding | Reference |

|---|---|---|---|

| 3,5-Bis(ylidene)-4-piperidones (Curcumin mimics) | Anticancer Agents | Showed antiproliferative activity against breast and pancreatic cancer cell lines. | rsc.orgnih.gov |

| 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes | Antineoplastic Agents | Compounds displayed potent, submicromolar cytotoxicity against various cancer cell lines. | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 Inflammasome Inhibitors | Chemical modulation of the scaffold led to promising NLRP3 inhibitors. | mdpi.com |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anticancer Agents | Derivatives reduced the growth of several hematological cancer cell lines. | nih.gov |

Historical Development of Synthetic Approaches to Substituted Piperidin-4-ones

The synthesis of piperidin-4-ones has a rich history, with various methods developed over the years. A foundational and widely used method is the Mannich condensation reaction. nih.govchemrevlett.com This reaction typically involves the condensation of a compound with an active methylene (B1212753) group, an aldehyde, and an amine. chemrevlett.comresearchgate.net The synthesis of 2,6-diphenylpiperidin-4-ones, for example, was elegantly developed by Baliah and coworkers based on the earlier work of Petrenko-Kritschenko, involving the condensation of an acetone (B3395972) dicarboxylic ester, benzaldehyde, and an amine. chemrevlett.com

Beyond the classical Mannich reaction, other synthetic strategies have been established to access diverse substitution patterns. The hydrogenation or reduction of corresponding pyridine (B92270) precursors is a fundamental process used to obtain the saturated piperidine ring. nih.gov Other significant approaches include intramolecular cyclization reactions, such as the aza-Michael reaction, which has been used to prepare 2-substituted 4-piperidone (B1582916) scaffolds. acs.orgmdpi.com

More recently, novel methods have been developed to access specific substitution patterns that were previously difficult to obtain. For instance, a new reduction process has been described for the efficient preparation of 2-substituted piperidin-4-ones from tetrahydropyridinylidene salts. researchgate.netgoogleapis.com The Dieckmann condensation has also been employed in multi-step syntheses of N-substituted piperidones. google.com

| Synthetic Method | Description | Reference |

|---|---|---|

| Mannich Condensation | A one-pot reaction involving an aldehyde, an amine (like ammonium acetate), and a ketone (like ethyl methyl ketone). | nih.govchemrevlett.comresearchgate.net |

| Hydrogenation/Reduction of Pyridines | Catalytic hydrogenation of pyridine derivatives to form the saturated piperidine ring. | nih.gov |

| Intramolecular Cyclization | Includes methods like the aza-Michael reaction to form the piperidine ring from linear precursors. | acs.orgmdpi.com |

| Dieckmann Condensation | An intramolecular reaction of a diester with a base to form a β-keto ester, used in multi-step syntheses. | google.com |

| Reduction of Tetrahydropyridinylidene Salts | A newer method for efficiently preparing 2-substituted piperidin-4-ones. | researchgate.netgoogleapis.com |

Current Research Trends and Future Directions for Piperidin-4-one Derivatives

Current research on piperidin-4-one derivatives continues to expand, driven by their proven utility in drug discovery. A significant trend is the development of novel, efficient, and environmentally friendly synthetic methods, aligning with the principles of green chemistry. ajchem-a.comresearchandmarkets.com This includes the use of non-toxic catalysts and water-initiated processes. ajchem-a.com

There is also a strong focus on synthesizing highly substituted piperidine analogues to explore new chemical space and identify compounds with improved biological activity and specificity. ajchem-a.com Research is increasingly directed toward complex diseases, with piperidine derivatives being investigated as potential treatments for cancer, Alzheimer's disease, and viral infections. ajchem-a.comnih.gov The "escape from flatland" approach, which favors more saturated, three-dimensional structures like those based on piperidine, is gaining popularity in the development of anticancer agents to improve interaction with protein binding sites. nih.gov

Future directions in this field will likely involve several key areas. The development of more advanced stereoselective synthetic methods will be crucial to access specific chiral isomers, which can have significantly different pharmacological profiles. acs.orgnih.gov There is also growing potential for the application of piperidin-4-one derivatives in biopharmaceutical collaborations and as key components in active pharmaceutical ingredients (APIs) for the expanding generic drug market. researchandmarkets.com Continued investment in research and development will undoubtedly uncover new therapeutic applications for this versatile and enduring chemical scaffold. researchandmarkets.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethylbutanoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)8-10(14)12-6-4-9(13)5-7-12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAXEUDMNMTWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016705-45-5 | |

| Record name | 1-(3,3-dimethylbutanoyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Transformations

Established Synthetic Pathways for the Piperidin-4-one Core Structure

The piperidin-4-one scaffold is a crucial heterocyclic motif in medicinal chemistry and serves as a versatile intermediate for the synthesis of more complex molecules. nih.govnih.gov Various methods have been developed for its synthesis, primarily focusing on cyclization reactions to form the six-membered ring and the strategic placement of the keto functionality.

Cyclization Reactions for Ring Formation

One of the most common and well-established methods for the synthesis of the piperidin-4-one core is the Mannich condensation . This reaction typically involves the condensation of a primary amine or ammonia, an aldehyde, and a ketone with two α-hydrogens. chemrevlett.com For the synthesis of substituted 4-piperidones, a typical approach involves the reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com

Another widely employed strategy is the Dieckmann condensation . This intramolecular Claisen condensation of a diester in the presence of a base is a powerful tool for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone. For the synthesis of 4-piperidones, this involves the addition of a primary amine to two moles of an α,β-unsaturated ester, such as an alkyl acrylate, followed by the Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

More recent approaches to piperidine (B6355638) ring formation include metal-catalyzed cyclizations and intramolecular amination reactions of suitable acyclic precursors. These methods offer alternative routes with varying degrees of efficiency and stereoselectivity. nih.gov

Strategic Installation of the Keto Functionality

The placement of the keto group at the 4-position of the piperidine ring is a key feature of these synthetic strategies. In the Mannich reaction, the keto group originates from the ketone reactant (e.g., ethyl methyl ketone).

In the Dieckmann condensation approach, the keto group is formed as a result of the intramolecular cyclization of the diester, leading to a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation remove the ester group, leaving the desired ketone.

Specific Synthesis of 1-(3,3-Dimethylbutanoyl)piperidin-4-one

The synthesis of the title compound is achieved by the N-acylation of a pre-formed piperidin-4-one core. This involves the formation of an amide bond between the secondary amine of the piperidine ring and the 3,3-dimethylbutanoyl moiety.

Acylation Reactions Involving the Piperidine Nitrogen

The acylation of the piperidine nitrogen is a standard transformation in organic synthesis. It is typically achieved by reacting piperidin-4-one with a suitable acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.

A general procedure for the N-acylation of a secondary amine with a sterically hindered acyl chloride, such as pivaloyl chloride (a close structural analog of 3,3-dimethylbutanoyl chloride), involves the following steps:

The secondary amine is dissolved in a suitable aprotic solvent, such as dichloromethane.

A base, typically a tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is added to the solution. semanticscholar.org

The acyl chloride is then added dropwise to the cooled reaction mixture (e.g., at 0 °C). orgsyn.org

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC). orgsyn.org

Workup typically involves washing the reaction mixture with an aqueous solution to remove the base and any salts, followed by drying and concentration of the organic phase to yield the N-acylated product. semanticscholar.org

| Reactants | Reagents | Solvent | Temperature | Reference |

| Secondary Amine, Acyl Chloride | Tertiary Base (e.g., Triethylamine, DIPEA) | Dichloromethane | 0 °C to Room Temperature | semanticscholar.orgorgsyn.org |

Formation of the 3,3-Dimethylbutanoyl Moiety

The 3,3-dimethylbutanoyl group is typically introduced using its corresponding acyl chloride, 3,3-dimethylbutanoyl chloride. This reactive intermediate is readily prepared from 3,3-dimethylbutanoic acid. The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Advanced Approaches in Asymmetric Synthesis

The development of enantioselective methods for the synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. acs.org Asymmetric synthesis of N-acyl piperidin-4-ones can be approached in several ways, including the use of chiral building blocks, chiral auxiliaries, or catalytic asymmetric reactions.

One strategy involves the asymmetric synthesis of the piperidin-4-one core itself. For instance, a practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine has been developed, which utilizes a highly enantioselective Michael addition to assemble a functionalized piperidinone skeleton. nih.gov Such chiral piperidinone cores can then be N-acylated to provide the desired chiral products.

Another approach is the catalytic asymmetric hydrogenation of N-iminopyridinium ylides, which provides access to enantiomerically enriched substituted piperidine derivatives. researchgate.net Furthermore, the use of chiral phosphoric acid catalysts has been shown to promote intramolecular asymmetric aza-Michael cyclizations to form enantioenriched piperidines. whiterose.ac.uk

While specific examples for the direct asymmetric acylation of piperidin-4-one to yield chiral this compound are not extensively documented, the principles of asymmetric catalysis could be applied. This might involve the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the piperidine nitrogen lone pair during the acylation reaction, although this is a challenging transformation to achieve with high enantioselectivity.

Enantioselective Synthesis of Piperidin-4-one Derivatives

The enantioselective synthesis of piperidin-4-one derivatives is a critical area of research due to the prevalence of chiral piperidine scaffolds in pharmaceuticals. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented in publicly available literature, general strategies for analogous N-acyl piperidinones provide significant insights.

One prominent approach involves the asymmetric functionalization of a pre-existing piperidin-4-one core. For instance, rhodium-catalyzed C-H insertion reactions have been shown to be effective in creating chiral centers on the piperidine ring with high levels of stereocontrol. The choice of the N-protecting group and the chiral catalyst are crucial in determining the site-selectivity and enantioselectivity of these transformations. nih.govd-nb.info

Stereocontrol in Functionalization Reactions

Stereocontrol in the functionalization of this compound, often referred to by its common N-acyl group as N-pivaloyl piperidin-4-one, is significantly influenced by the steric bulk of the 3,3-dimethylbutanoyl (pivaloyl) group. This bulky acyl group can direct the regioselectivity of reactions. For instance, in the Polonovski–Potier reaction, the use of pivaloyl chloride as an acylating agent leads to a high preference for the formation of the endo-cyclic iminium ion, which can then be trapped by various nucleophiles. chemrxiv.org This regioselectivity is attributed to the steric hindrance of the pivaloyl group, which disfavors the formation of the exo-cyclic iminium ion.

Furthermore, catalyst-controlled C-H functionalization offers a powerful tool for achieving stereoselectivity at different positions of the piperidine ring. In a study on N-Boc-piperidine, various chiral dirhodium tetracarboxylate catalysts were screened for the C2-functionalization with methyl aryldiazoacetates. The stereoselectivity was found to be highly dependent on the catalyst structure. nih.govd-nb.info For example, the Rh2(S-2-Cl-5-BrTPCP)4 catalyst provided a significant enhancement in both diastereomeric ratio and enantiomeric excess for the C2-functionalized product. nih.govd-nb.info

Table 1: Catalyst Screening for C2-Functionalization of N-Boc-Piperidine

| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) [%] |

|---|---|---|

| Rh2(S-DOSP)4 | 1:1 | - |

| Rh2(R-TCPTAD)4 | 1.4:1 | 66 |

| Rh2(R-p-BrTPCP)4 | 1.2:1 | 27 |

| Rh2(R-TPPTTL)4 | 1.5:1 | 54 |

| Rh2(S-2-Cl-5-BrTPCP)4 | 5.3:1 | 83 |

Data sourced from Anderson et al. nih.govd-nb.info

This catalyst-driven control allows for the selective synthesis of different stereoisomers, which is of paramount importance in medicinal chemistry.

Chemoenzymatic Synthesis and Biocatalytic Strategies

Enzyme-Mediated Transformations

Enzyme-mediated transformations offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral piperidine derivatives. While specific enzymatic reactions involving this compound are not widely reported, studies on analogous N-protected piperidinones demonstrate the potential of this approach.

A notable example is the asymmetric synthesis of (R)- and (S)-3-amino-1-Boc-piperidine from the corresponding prochiral ketone, 1-Boc-3-piperidone, using immobilized ω-transaminases (TAs). beilstein-journals.org This biocatalytic method provides access to the chiral amine in a single step with high yield and enantiomeric excess. beilstein-journals.org The process utilizes isopropylamine (B41738) as the amine donor and pyridoxal-5'-phosphate (PLP) as the cofactor. beilstein-journals.org The reusability of the immobilized enzyme makes this a sustainable and industrially viable route. beilstein-journals.org

Table 2: Asymmetric Amination of 1-Boc-3-piperidone with Immobilized ω-Transaminases

| Enzyme | Configuration of Product | Conversion [%] | Enantiomeric Excess (ee) [%] |

|---|---|---|---|

| ATA-025-IMB | (R) | >99 | >99 |

| ATA-217-IMB | (S) | 98 | >99 |

Data sourced from Busto et al. beilstein-journals.org

This methodology highlights the potential for developing similar enzymatic reductions or transaminations for this compound to produce chiral piperidinols and aminopiperidines.

Microbial Synthesis Routes

Microbial synthesis provides a powerful platform for the production of complex chiral molecules. While specific microbial routes for the synthesis of this compound have not been detailed in the literature, the general principles of microbial transformations of nitrogen-containing heterocyclic compounds are well-established.

Microorganisms possess a vast array of enzymes, such as reductases, oxidases, and hydrolases, that can perform stereoselective modifications on various substrates. For instance, microbial reduction of ketones is a widely used method for the synthesis of chiral alcohols. It is plausible that certain yeast or bacterial strains could be identified and engineered to perform a stereoselective reduction of the ketone functionality in this compound, yielding the corresponding chiral piperidin-4-ol. The success of such a biotransformation would depend on the substrate specificity of the microbial enzymes and the optimization of fermentation conditions. The development of such a microbial route would represent a significant advancement towards a more sustainable synthesis of chiral piperidine building blocks.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of the Piperidin-4-one Ketone Functionality

The ketone functionality is a key center for chemical modification. Its electrophilic carbonyl carbon and acidic α-protons allow for a range of transformations that are central to the synthesis of more complex molecular architectures.

The carbonyl group of the piperidin-4-one ring is susceptible to nucleophilic addition, a fundamental reaction for ketones. youtube.comyoutube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.com The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, while basic conditions often involve a more potent, negatively charged nucleophile. youtube.com

While specific studies on 1-(3,3-Dimethylbutanoyl)piperidin-4-one are not prevalent, the reactivity of analogous N-substituted-4-piperidones is well-documented. These compounds readily undergo nucleophilic addition with various reagents. For instance, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime, and reaction with thiosemicarbazide (B42300) produces the thiosemicarbazone. nih.gov These reactions serve as classic examples of nucleophilic additions and are used in the characterization and derivatization of ketone-containing compounds. nih.govnih.gov

| Reactant | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Substituted-4-piperidone | Hydroxylamine (NH₂OH·HCl) | 4-Piperidone (B1582916) Oxime | Base (e.g., NaOAc), EtOH, Reflux |

| N-Substituted-4-piperidone | Thiosemicarbazide (H₂NNHCSNH₂) | 4-Piperidone Thiosemicarbazone | Acid catalyst, EtOH, Reflux |

| N-Substituted-4-piperidone | Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| N-Substituted-4-piperidone | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | MeOH or EtOH, Room Temperature |

Condensation reactions provide a powerful means to form new carbon-carbon bonds at the α-positions (C-3 and C-5) of the piperidone ring. These reactions proceed via an enol or enolate intermediate.

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyrrolidine. wikipedia.orgresearchgate.net The reaction mechanism includes the nucleophilic addition of the active methylene compound to the ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsci-hub.se N-acyl-4-piperidones can undergo a double Knoevenagel condensation with aromatic aldehydes at both the C-3 and C-5 positions to furnish 3,5-bis(arylidene)-4-piperidones, which are recognized as curcumin (B1669340) mimics with various biological activities. nih.gov

The Mannich reaction is a three-component condensation of a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.net The reaction first forms an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the ketone. researchgate.net This results in the formation of a β-aminocarbonyl compound, known as a Mannich base. The synthesis of various piperidone derivatives has been accomplished using this reaction, highlighting its utility in introducing aminomethyl groups at the α-position. nih.govlookchem.com

| Reaction | Reactants | Product Type | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | This compound + Active Methylene Compound (e.g., Malononitrile, Aromatic Aldehyde) | α,β-Unsaturated Ketone (e.g., 3,5-bis(arylidene)-4-piperidone) | Forms a C=C bond at the α-position; often catalyzed by a weak amine base. wikipedia.orgnih.gov |

| Mannich Reaction | This compound + Aldehyde + Amine | β-Aminocarbonyl (Mannich Base) | Introduces an aminomethyl group at the α-position; proceeds via an iminium ion intermediate. researchgate.netlookchem.com |

The reactivity at the α-carbons of this compound is governed by the formation of its enol or enolate tautomer. In the presence of a base, a proton can be abstracted from either the C-3 or C-5 position to generate an enolate ion. This enolate is a key nucleophilic intermediate in reactions such as the Mannich and Knoevenagel condensations. nih.gov

In acid-catalyzed conditions, the ketone oxygen is protonated, which facilitates tautomerization to the enol form. This enol is also nucleophilic and can attack strong electrophiles. While for most simple ketones the keto-form is heavily favored at equilibrium, the transient formation of the enol or enolate is mechanistically crucial for α-functionalization. The symmetrical nature of the piperidone ring means that enolization can occur on either side of the carbonyl group, allowing for potential di-substitution.

Reactivity of the Piperidine Nitrogen

The presence of the 3,3-dimethylbutanoyl (pivaloyl) group transforms the piperidine nitrogen into a tertiary amide. This has profound consequences for its reactivity, rendering it non-nucleophilic and non-basic under typical conditions due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. chempedia.info

Further alkylation or acylation of the amide nitrogen in this compound is generally not feasible. The resonance stabilization of the amide bond significantly reduces the nucleophilicity of the nitrogen atom, making it unreactive towards electrophiles like alkyl halides or acyl chlorides. This stands in stark contrast to the high reactivity of piperidine itself, which is readily alkylated and acylated to form N-substituted derivatives. researchgate.netchemicalforums.com

The most relevant acylation reaction in this context is the synthesis of the title compound itself. This compound is prepared via the nucleophilic acyl substitution of a piperidin-4-one precursor with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) or a related activated carboxylic acid derivative. This reaction involves the attack of the nucleophilic secondary amine of piperidin-4-one on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com

| Precursor | Acylating Agent | Typical Base | Typical Solvent | Reaction Type |

|---|---|---|---|---|

| Piperidin-4-one (or its HCl salt) | 3,3-Dimethylbutanoyl chloride | Triethylamine (B128534) (TEA), Pyridine (B92270) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Nucleophilic Acyl Substitution |

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. researchgate.net This reaction requires a nucleophilic nitrogen atom. The amide nitrogen in this compound lacks the necessary nucleophilicity to attack an alkyl halide. The electron-withdrawing nature of the acyl group effectively deactivates the nitrogen, preventing quaternization under standard conditions. researchgate.netmdpi.com

Therefore, unlike N-alkylpiperidines which are easily converted to quaternary ammonium salts, this compound is stable and does not undergo this reaction. researchgate.net Any synthetic route requiring a quaternary piperidine center would need to avoid an N-acyl intermediate or employ a strategy to introduce the charge on a different atom or functional group.

Reactivity of the Tertiary Butyl Group and Alkyl Chain

The N-(3,3-dimethylbutanoyl) moiety, also known as a pivaloyl group, significantly influences the molecule's reactivity, primarily through steric hindrance and the stability of the amide bond.

The tertiary butyl group is generally unreactive due to the absence of alpha-protons and the high strength of its C-H and C-C bonds. Its primary role is steric. The bulkiness of the t-butyl group can hinder or slow down reactions at adjacent positions, such as the amide carbonyl. For instance, in studies of N-alkyl arylsulfonamides, the presence of large, branched alkyl groups on the nitrogen atom was found to sterically prevent cyclization, thereby promoting alternative rearrangement pathways. researchgate.net This principle suggests that the t-butyl group in this compound would similarly influence the regioselectivity of reactions involving the piperidine ring or the amide linkage. In a photomediated ring contraction reaction, N-pivaloyl piperidines showed lower product yields compared to less bulky N-acyl groups like N-benzoyl, indicating a potential rate-limiting or yield-limiting steric effect. nih.gov

The most significant reaction of the acyl chain is the cleavage of the amide bond. The pivaloyl group is known for its relative stability toward hydrolysis compared to other acyl groups like acetyl. However, it can be removed under specific conditions. Studies on related N-pivaloyl compounds have shown that this group can be cleaved by treatment with bases like potassium or sodium hydroxide. acs.org Reductive cleavage using reagents like lithium in the presence of a catalytic amount of naphthalene (B1677914) has also been reported for pivalic amides. organic-chemistry.org

| Reaction | Reagents and Conditions | Outcome | Reference |

| Amide Bond Cleavage | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Cleavage of the N-pivaloyl group to yield the corresponding secondary amine. | acs.org |

| Reductive Amide Cleavage | Lithium (excess), Naphthalene (catalytic) | Reductive removal of the pivaloyl group to yield the corresponding amine. | organic-chemistry.org |

| Photomediated Ring Contraction | Visible light (400 nm LED), Benzene | Lower yields compared to other N-acyl groups, suggesting steric hindrance. | nih.gov |

Ring-Opening and Rearrangement Reactions of the Piperidine Ring

The N-acyl piperidone framework can participate in several ring-opening and rearrangement reactions, often initiated by activating either the piperidine ring or the appended acyl group.

A notable transformation is the photomediated ring contraction of α-acylated piperidines. nih.gov For substrates structurally similar to this compound, this reaction proceeds via a Norrish type II mechanism. The process is initiated by photo-excitation of the ketone, followed by an intramolecular 1,5-hydrogen atom transfer from the piperidine ring to the excited carbonyl oxygen, generating a 1,4-diradical intermediate. nih.gov This intermediate then undergoes homolytic C–N bond cleavage, leading to an imine-enol species, which subsequently cyclizes in a Mannich-type reaction to afford a cis-1,2-disubstituted cyclopentane. nih.gov While effective for various N-acyl groups, the N-pivaloyl substituent resulted in a lower yield (21%) for this transformation, highlighting the steric influence of the t-butyl group. nih.gov

Ring expansion reactions have also been reported for piperidine derivatives, for instance, using alkyl azides with a Lewis acid like titanium tetrachloride (TiCl4), though yields for these transformations can be low. dtic.mil Other synthetic strategies involve the oxidative ring cleavage of related cyclic systems to form dicarbonyl intermediates, which can then be re-closed via reductive amination to construct different piperidine scaffolds, demonstrating the viability of ring-opening/ring-closing sequences. nih.gov

| Reaction Type | Key Reagents/Conditions | Proposed Intermediate | Product | Reference |

| Photomediated Ring Contraction | Visible Light (400 nm), Benzene | 1,4-Diradical via Norrish Type II HAT | cis-1,2-disubstituted cyclopentane | nih.gov |

| Ring Expansion | Alkyl Azides, TiCl4 | Not specified | Expanded ring heterocycle | dtic.mil |

| Oxidative Ring Opening | OsO4/NMO, then NaIO4 | Dicarbonyl intermediate | Dicarbonyl compound | nih.gov |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound centers on the C-4 ketone and the piperidine ring itself.

Reduction Chemistry The ketone at the C-4 position is readily reduced to the corresponding secondary alcohol, 1-(3,3-dimethylbutanoyl)piperidin-4-ol. This is a standard transformation commonly achieved with mild hydride reagents. Sodium borohydride (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) is highly effective for this purpose. numberanalytics.comorganic-chemistry.org The progress of this reduction can be easily monitored by techniques like thin-layer chromatography (TLC), where the disappearance of the ketone spot and the appearance of the more polar alcohol spot indicate reaction completion. rsc.org More complex reducing systems, such as NaBH4/I2, are also known to efficiently reduce amides and other carbonyls, though for a simple ketone reduction, NaBH4 is sufficient. researchgate.net The reduction of related N-acyl-2,3-dihydro-4-pyridones to saturated N-acyl-4-piperidones has been accomplished using zinc powder in acetic acid, demonstrating a method to form the saturated piperidone ring system. acs.org

Oxidation Chemistry Oxidation of the piperidine ring can occur, typically at the carbons alpha to the nitrogen atom (C-2 and C-6). The oxidation of N-alkyl substituted 4-piperidones to produce the corresponding 2,3-dihydro-4-pyridones (vinylogous amides) is a known but often challenging transformation. arkat-usa.org While many standard oxidizing agents fail, mercuric acetate (B1210297) has been shown to successfully effect this oxidation in high yield. arkat-usa.org The N-acyl group is crucial, as oxidations of this type often work well only when an electron-withdrawing group is attached to the nitrogen. arkat-usa.org

Another oxidative pathway involves the formation of N-acyliminium ions. nih.gov Oxidation of N-protected piperidines with reagents like iodosylarenes can generate a reactive N-acyliminium ion intermediate at the C-2 or C-6 position. nih.gov This electrophilic species can then be trapped by various nucleophiles, leading to functionalized piperidine derivatives. nih.gov

| Reaction | Reagents | Product | Comments | Reference |

| Ketone Reduction | Sodium Borohydride (NaBH4), Methanol | 1-(3,3-Dimethylbutanoyl)piperidin-4-ol | Standard, high-yield reaction. | numberanalytics.comorganic-chemistry.org |

| Dihydropyridone Reduction | Zinc (Zn), Acetic Acid (AcOH) | N-Acyl-4-piperidone | Forms the saturated piperidone ring. | acs.org |

| Ring Oxidation | Mercuric Acetate (Hg(OAc)2) | N-(3,3-Dimethylbutanoyl)-2,3-dihydro-4-pyridone | Forms a vinylogous amide. | arkat-usa.org |

| α-Carbon Oxidation | Iodosylarenes (e.g., (PhIO)n) | α-Functionalized Piperidine | Proceeds via an N-acyliminium ion intermediate. | nih.gov |

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are strongly influenced by the N-acyl group and the conformational properties of the piperidine ring.

Thermodynamics of Conformation Like cyclohexane, the piperidine ring prefers a chair conformation. wikipedia.org The attachment of an acyl group to the nitrogen flattens the geometry at the nitrogen atom due to sp2 hybridization, which in turn creates pseudoallylic strain. nih.gov This strain has significant conformational consequences, particularly for substituted piperidines. For N-acylpiperidines with a substituent at the 2-position, the axial conformer is strongly favored over the equatorial one, with a calculated free energy difference (ΔG) of up to -3.2 kcal/mol. nih.gov While the target molecule is substituted at the 4-position, the thermodynamic principles governing the N-acyl group's influence on ring conformation remain relevant, affecting the accessibility of different ring positions for reaction. The pKa of the protonated piperidine nitrogen is approximately 11.22, though this value will be modified by the electron-withdrawing nature of the acyl group. wikipedia.org

Kinetics of Reactions Kinetic studies on the N-acylation of piperidine show that such reactions are base-catalyzed and that their rates are described by the Hammett equation, indicating a strong dependence on the electronic properties of the reactants. butlerov.com The reverse reaction, amide hydrolysis, is a key consideration for the stability of this compound. The steric bulk of the t-butyl group is expected to slow the rate of hydrolysis. This is supported by metabolic studies of drug candidates where introducing steric hindrance around an amide bond was a successful strategy to reduce clearance via hydrolysis. nih.gov

Kinetic resolution studies of substituted piperidines have revealed that reaction rates and enantioselectivity are highly dependent on the conformation of the substrate. nih.gov These studies show a direct link between the thermodynamic stability of different conformers and the kinetic outcome of a reaction, where conformers with lower energy may react at different rates than higher-energy conformers. nih.gov

| Parameter | Observation/Value | Context | Reference |

| Conformational Free Energy (ΔG) | up to -3.2 kcal/mol | Preference for axial vs. equatorial conformer in 2-substituted N-acylpiperidines due to pseudoallylic strain. | nih.gov |

| pKa (Protonated Piperidine) | ~11.22 | Fundamental basicity of the parent piperidine ring. | wikipedia.org |

| Reaction Kinetics | Base-catalyzed; follows Hammett equation | N-acylation of piperidine, indicating sensitivity to electronic effects. | butlerov.com |

| Steric Effect on Rate | Increased steric hindrance reduces the rate of amide hydrolysis. | A strategy to improve metabolic stability in related compounds by slowing a key clearance pathway. | nih.gov |

Derivatization Strategies and Scaffold Functionalization

N-Substitution and Functionalization

Functionalization at the piperidine (B6355638) nitrogen is a primary strategy for introducing significant structural diversity. The existing N-pivaloyl (3,3-dimethylbutanoyl) group is a robust amide that can be chemically cleaved to liberate the secondary amine of the piperidin-4-one core. This unmasked amine serves as a versatile nucleophile for subsequent derivatization.

Following the hydrolytic removal of the pivaloyl group, the resulting piperidin-4-one can be readily N-acylated to install a wide variety of amide linkers. This is a cornerstone of library synthesis, allowing for the coupling of diverse carboxylic acids. Standard peptide coupling reagents are frequently employed for this purpose. For instance, coupling agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), or the use of carbonyldiimidazole (CDI), effectively mediate the formation of the new amide bond in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov

Similarly, the secondary amine can be converted into various carbamate (B1207046) derivatives. Reaction with chloroformates or dicarbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), allows for the installation of common carbamate protecting groups or functional linkers, which can be critical for modulating solubility and metabolic stability. nih.gov

| Linker Type | Reagents & Conditions | Resulting Moiety |

| Amide | Carboxylic Acid, HBTU, HOBt, DIPEA | N-Acyl piperidin-4-one |

| Amide | Carboxylic Acid, CDI | N-Acyl piperidin-4-one |

| Carbamate | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc piperidin-4-one |

| Carbamate | Benzyl chloroformate (CbzCl) | N-Cbz piperidin-4-one |

Beyond simple amides and carbamates, the nucleophilic nitrogen of the deprotected piperidin-4-one is amenable to reaction with a host of electrophiles to introduce diverse chemical tags. These tags can serve as pharmacophores, probes, or handles for further functionalization.

N-alkylation reactions, for example with electrophiles like 2-iodoethanol (B1213209) or bromoacetonitrile, can introduce hydroxyl or nitrile functionalities. rsc.org More complex heterocyclic systems can also be appended. In one synthetic campaign, a piperidin-4-yl scaffold was coupled with a pre-formed activated ester to attach a benzimidazol-2-one (B1210169) moiety, demonstrating the capacity to build complex molecular architectures from the nitrogen atom. nih.gov Aza-Michael reactions offer another route, where the amine can undergo conjugate addition to activated alkenes like acrylonitrile (B1666552) or tert-butyl acrylate, elongating the N-substituent by a three-carbon chain. rsc.org

| Tag Type | Reagents & Conditions | Example Tag Introduced | Reference |

| Alkyl Halide | 2-Iodoethanol, Base | 2-Hydroxyethyl | rsc.org |

| Alkyl Halide | Bromoacetonitrile, Base | Cyanomethyl | rsc.org |

| Michael Acceptor | Acrylonitrile, Base | 2-Cyanoethyl | rsc.org |

| Activated Ester | Activated Benzimidazolone, DIPEA | Benzimidazol-2-one derivative | nih.gov |

Ring Substitution and Functionalization

Modifying the carbon framework of the piperidine ring is a powerful strategy to alter the three-dimensional shape and stereochemical properties of the scaffold. Key targets for substitution are the α- and β-positions relative to the C4-ketone.

The positions alpha to the ketone (C3 and C5) are the most accessible sites for functionalization due to the ability to form an enolate or enamine intermediate. The synthesis of 3-alkyl-4-piperidones can be achieved by converting the parent 4-piperidone (B1582916) into an imine, followed by deprotonation with a strong base like butyllithium (B86547) to form an anion that is subsequently alkylated with an alkyl halide. youtube.com This provides a regioselective method for introducing substituents at the C3 position. youtube.com Research has also demonstrated the feasibility of introducing gem-dimethyl groups at the 3-position, leading to 3,3-dimethyl substituted N-aryl piperidine derivatives. researchgate.net

Direct C-H functionalization offers a more modern and efficient approach. Rhodium-catalyzed C-H insertion reactions have been developed where the site of functionalization (β-position C2 vs. α-position C4) can be controlled by the choice of both the N-protecting group and the specific rhodium catalyst used. nih.gov For example, N-Boc-piperidine tends to direct functionalization to the C2 position, whereas other N-acyl groups can favor insertion at the C4 position (which is not present in the target ketone scaffold but applicable to related piperidines). nih.gov

The introduction of substituents onto the piperidine ring often creates new chiral centers, making stereocontrol a critical aspect of synthesis. Various strategies have been developed to achieve high levels of stereoselectivity. researchgate.net

One approach involves the stereoselective hydrogenation of a substituted pyridine (B92270) precursor before the N-acylation step, using chiral catalysts to set the desired stereochemistry of the resulting piperidine ring. nih.govresearchgate.net For scaffolds already containing the piperidone, stereoselective reduction of the C4-ketone to a hydroxyl group, followed by substitution chemistry and re-oxidation, can be a viable path. nih.gov Furthermore, modern C-H functionalization methods using chiral rhodium catalysts, such as Rh₂(R-TCPTAD)₄, can achieve high diastereoselectivity and enantioselectivity during the direct installation of new groups onto the ring. nih.gov The stereochemical configuration of ring substituents is often critical for biological activity. researchgate.net

| Functionalization Strategy | Position(s) | Key Features | Reference |

| Imine Anion Alkylation | C3 | Regioselective α-alkylation | youtube.com |

| Rhodium-Catalyzed C-H Insertion | C2, C3, C4 | Catalyst and N-group directed, stereoselective | nih.gov |

| Stereoselective Hydrogenation | All | Sets stereocenters from a flat precursor | nih.govresearchgate.net |

| Modular Gold-Catalyzed Cyclization | All | Builds substituted piperidin-4-one with high diastereoselectivity | nih.gov |

Side-Chain Modifications at the Butanoyl Moiety

The 1-(3,3-dimethylbutanoyl) group, also known as a pivaloyl group, is characterized by a high degree of chemical stability. The quaternary t-butyl carbon atom is sterically hindered and lacks protons, rendering it inert to most common functionalization reactions. Therefore, direct modification of the alkyl portion of this side-chain is synthetically challenging and not a commonly pursued derivatization strategy.

Instead, modifications involving this side-chain focus on the reactivity of the amide functional group itself. The two primary transformations are:

Amide Hydrolysis: As discussed in section 4.1, the most significant "modification" of the butanoyl side-chain is its complete removal via acid- or base-catalyzed hydrolysis. This reaction cleaves the C-N bond, yielding piperidin-4-one and pivalic acid, and serves as the essential first step for any subsequent N-substitution. youtube.comyoutube.com

Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This transformation converts the N-acyl group into an N-alkyl group, fundamentally altering the electronic nature of the nitrogen from neutral to basic. Applying this to 1-(3,3-dimethylbutanoyl)piperidin-4-one would result in the formation of N-(3,3-dimethylbutyl)piperidine derivatives. It is important to note that a strong hydride reagent like LiAlH₄ would almost certainly reduce the C4-ketone concurrently, yielding N-(3,3-dimethylbutyl)piperidin-4-ol. youtube.comyoutube.com This provides a route to a different class of scaffolds but removes the key ketone functionality.

Synthesis of Spirocyclic Derivatives and Fused Ring Systems

The piperidin-4-one core of this compound is a versatile platform for the construction of more complex, three-dimensional structures such as spirocycles and fused rings. These modifications are of significant interest in medicinal chemistry as they can lead to compounds with improved pharmacological profiles by exploring new regions of chemical space. rsc.org

The synthesis of spirocyclic piperidine derivatives can be approached by forming a new ring at the C4 position of the existing piperidine scaffold. rsc.org One common strategy involves the reaction of the ketone at C4 with a binucleophilic reagent. For instance, reaction with ortho-substituted anilines or phenols could lead to the formation of spiro-oxindoles or spiro-benzofurans, respectively. Another established method is the [3+2] cycloaddition of azomethine ylides with the exocyclic double bond that can be formed from the piperidin-4-one, leading to spiro-pyrrolidines. nih.gov For example, the reaction of an appropriate 3-arylidene-4-piperidone with an azomethine ylide generated from isatin (B1672199) and an amino acid can yield complex spiro-heterocyclic systems. nih.gov

Fused ring systems can be synthesized by building a new ring that shares two or more atoms with the piperidine ring. The Mannich reaction is a classic method for synthesizing 4-piperidones, which can be adapted to create fused systems. chemrevlett.com Additionally, intramolecular reactions are a powerful tool for constructing fused rings. For instance, a Dieckmann condensation of a suitably substituted piperidine precursor can yield a bicyclic β-keto ester, which can then be further manipulated. dtic.mil Ring-closing metathesis (RCM) has also emerged as a robust method for forming cyclic structures, including those fused to a piperidine ring. nih.gov

Table 1: Potential Spirocyclic and Fused Ring Derivatives of this compound This table is illustrative and presents hypothetical structures based on established synthetic methodologies.

| Derivative Type | General Structure | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Spiro-oxindole | A spirocycle formed at C4 of the piperidin-4-one with an oxindole (B195798) moiety. | Reaction with an isatin derivative. | CNS agents, anticancer |

| Spiro-hydantoin | A spirocycle at C4 containing a hydantoin (B18101) ring. | Bucherer-Bergs reaction with cyanide and ammonium (B1175870) carbonate. | Anticonvulsant, antiviral |

| Fused Pyrazolone (B3327878) | A pyrazolone ring fused to the piperidine core. | Reaction of a β-keto ester derivative with hydrazine. | Anti-inflammatory, analgesic |

| Fused Pyrimidine (B1678525) | A pyrimidine ring fused to the piperidine scaffold. | Condensation with a urea (B33335) or thiourea (B124793) derivative. | Antimicrobial, kinase inhibitors |

Exploration of Prodrug and Precursor Concepts

The development of prodrugs is a key strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, instability, or non-specific toxicity. ewadirect.com The structure of this compound offers two primary handles for prodrug design: the ketone at the C4 position and the tertiary amide linkage.

The ketone group can be masked to improve properties like aqueous solubility. One approach is the formation of a ketoxime, which can then be further derivatized, for instance, into a phosphate (B84403) ester. thieme-connect.com Such phosphate prodrugs can exhibit enhanced water solubility and are designed to be cleaved in vivo by phosphatases to regenerate the parent ketone. thieme-connect.com Another strategy involves the formation of a hydroxyimine, which can serve as a cytochrome P450-selective intermediate prodrug structure. nih.gov

The tertiary amide itself is generally stable; however, prodrug strategies for tertiary amines can be adapted. One such strategy involves the formation of an N-phosphonooxymethyl quaternary salt. acs.org This approach significantly increases water solubility and relies on enzymatic cleavage to release the parent tertiary amine, although in this case, it would be a precursor to the amide. A more direct approach for NH-acidic compounds, which could be conceptually applied, involves the formation of sulfenamide-type prodrugs designed for cleavage by endogenous thiols like glutathione. researchgate.net

The concept of a precursor relates to a compound that can be converted into the final molecule through one or more synthetic steps. In the context of this compound, precursors would be simpler molecules that are used in its synthesis. For example, 4-piperidone itself is a key precursor. organic-chemistry.org The synthesis of 4-piperidones can be achieved through various routes, including the double aza-Michael addition to a divinyl ketone. kcl.ac.uk Therefore, substituted divinyl ketones and primary amines can be considered precursors to the core piperidone scaffold.

Table 2: Hypothetical Prodrug Strategies for this compound This table outlines conceptual prodrug modifications based on general chemical principles.

| Prodrug Moiety | Site of Modification | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Oxime Phosphate | C4-Ketone | Enzymatic (phosphatase) cleavage | Increased aqueous solubility |

| Ketal | C4-Ketone | pH-dependent hydrolysis | Protection of the ketone, controlled release |

| N-acyloxyalkyl | Amide Nitrogen (hypothetical) | Enzymatic (esterase) cleavage | Improved membrane permeability |

| N-Mannich base | Amide Nitrogen (hypothetical) | Chemical or enzymatic hydrolysis | Increased lipophilicity |

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(3,3-Dimethylbutanoyl)piperidin-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques for Structural Assignment

The ¹H NMR spectrum provides initial information on the chemical environment of the protons. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). In a typical analysis, the nine equivalent protons of the tert-butyl group would appear as a sharp singlet, being the most shielded aliphatic protons. The piperidine (B6355638) ring protons would present as more complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include the two carbonyl carbons (ketone and amide), the quaternary carbon of the tert-butyl group, and the distinct carbons of the piperidine ring.

To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum maps ¹H-¹H coupling relationships, allowing for the identification of adjacent protons within the piperidine ring. An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each proton signal to its corresponding carbon atom.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.05 | s | 9H | C(CH ₃)₃ |

| 2.30 | s | 2H | CH ₂-C(O)N |

| 2.50 | t, J = 6.0 Hz | 4H | C(O)-CH ₂-CH ₂-N |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 27.5 | C(C H₃)₃ |

| 38.0 | C (CH₃)₃ |

| 41.0 | C H₂-C H₂ (adjacent to N) |

| 45.0 | C H₂-C H₂ (adjacent to C=O) |

| 50.0 | C H₂-C(O)N |

| 171.0 | N-C =O (Amide) |

Dynamic NMR Studies for Conformational Analysis

The piperidin-4-one ring is not planar and typically adopts a chair conformation to minimize steric strain. However, due to the presence of the bulky N-acyl group, amide bond rotation (C-N bond) can occur, leading to the existence of different conformers in solution.

Dynamic NMR (DNMR) studies, specifically variable-temperature (VT) NMR, can be used to investigate this conformational isomerism. At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier to this rotation can be calculated, providing insight into the conformational stability of the molecule.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that offer a detailed vibrational fingerprint of this compound.

Characterization of Functional Groups

The IR spectrum is particularly useful for identifying polar functional groups. The most prominent and diagnostic peaks for this molecule would be the carbonyl (C=O) stretching vibrations. The ketone carbonyl typically appears in the range of 1725-1705 cm⁻¹, while the tertiary amide carbonyl stretch is observed around 1670-1630 cm⁻¹. The presence of two distinct C=O bands is a strong indicator of the intended structure. Other important vibrations include C-H stretching of the aliphatic groups and C-N stretching of the amide and piperidine ring.

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. It would effectively characterize the C-C backbone of the tert-butyl group and the piperidine ring.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

|---|---|---|

| ~2960 | IR, Raman | C-H stretch (aliphatic) |

| ~1715 | IR | C=O stretch (ketone) |

| ~1645 | IR | C=O stretch (tertiary amide, Amide I band) |

| ~1480 | IR, Raman | C-H bend (CH₂) |

Analysis of Hydrogen Bonding Networks

As this compound is an aprotic molecule, it cannot form intermolecular hydrogen bonds with itself in a pure state. However, in the presence of protic solvents or other hydrogen bond donors, the lone pairs on the carbonyl oxygens and the nitrogen atom can act as hydrogen bond acceptors. These interactions would cause a shift in the vibrational frequencies of the involved functional groups, typically a red-shift (lower frequency) of the C=O stretching bands in the IR spectrum. The magnitude of this shift can provide information on the strength of the hydrogen bonding interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic pattern.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often used to preserve the molecular ion. Predicted data for various adducts under such conditions are available. rsc.org

The fragmentation pattern provides clues to the molecule's structure. A prominent fragment would likely arise from the alpha-cleavage of the tert-butyl group, resulting in a stable tert-butyl cation at m/z 57. Another characteristic fragmentation pathway would be the McLafferty rearrangement or cleavage of the piperidine ring, leading to various charged fragments that can be analyzed to piece together the original structure.

Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 198.14887 |

| [M+Na]⁺ | 220.13081 |

| [M]⁺ | 197.14104 |

| [M-H]⁻ | 196.13431 |

Data sourced from PubChem. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (Molecular Formula: C₁₁H₁₉NO₂), the exact mass can be calculated and compared with the experimentally determined value. The monoisotopic mass of this compound is 197.14159 Da. uni.lu HRMS analysis would typically involve observing the protonated molecule [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The high resolution of the instrument allows for the confirmation of the elemental formula by matching the observed mass with the theoretical mass within a very narrow tolerance (typically < 5 ppm).

Predicted HRMS data for various adducts of the compound are available and provide expected m/z values for analysis. uni.lu

Table 1: Predicted HRMS Adduct Data for this compound

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 198.14887 |

| [M+Na]⁺ | 220.13081 |

| [M+K]⁺ | 236.10475 |

| [M+NH₄]⁺ | 215.17541 |

This data is computationally predicted and sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 198.14887) would be isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods.

The resulting fragmentation pattern provides a wealth of structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group of the butanoyl moiety.

Amide Bond Cleavage: Scission of the amide bond connecting the 3,3-dimethylbutanoyl group to the piperidine ring.

Ring Fragmentation: Fragmentation of the piperidine-4-one ring itself, often leading to characteristic losses of small neutral molecules.

Analyzing these fragmentation pathways allows researchers to piece together the molecular structure, confirming the presence of the tert-butyl group, the acylpiperidine linkage, and the piperidin-4-one core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a detailed electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com Although specific crystallographic data for this compound is not publicly available, the methodology would provide unparalleled insight into its solid-state conformation.

Conformational Analysis in the Crystalline State

X-ray crystallography would reveal the preferred conformation of the piperidine ring in the solid state. Piperidine rings typically adopt a chair conformation to minimize steric and torsional strain. chemrevlett.com However, other conformations, such as a twist-boat, are also possible depending on the nature and substitution pattern of the ring. chemrevlett.com In similar piperidin-4-one derivatives, the piperidine ring has been observed to adopt chair, distorted chair, or twist-boat conformations in the crystalline state. chemrevlett.commdpi.commdpi.com The bulky 3,3-dimethylbutanoyl group attached to the nitrogen atom would influence the conformational preference and could potentially lead to slight distortions from an ideal chair geometry. The analysis would precisely define the puckering parameters of the ring and the orientation of the substituents.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are methods used to study chiral molecules. mdpi.com These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

As this compound is an achiral compound, it does not exhibit optical activity. Therefore, it will not produce a signal in ECD, ORD, or VCD experiments. These techniques are not applicable for the structural characterization of this specific molecule but are essential tools for the analysis of its chiral derivatives or related chiral compounds. mdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the properties of molecular structures. DFT methods, such as the widely used B3LYP functional with a 6-31G(d,p) basis set, provide a balance of accuracy and computational efficiency for studying organic molecules of this size. researchgate.netnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1-(3,3-Dimethylbutanoyl)piperidin-4-one, this involves identifying the lowest energy conformation of the piperidine (B6355638) ring and the orientation of its substituents.

Studies on similar 2,6-disubstituted piperidin-4-ones have consistently shown that the piperidine ring predominantly adopts a chair conformation to minimize steric strain. nih.govnih.gov In this conformation, bulky substituents typically occupy equatorial positions to further enhance stability. nih.gov For the title compound, the 1-acyl group (3,3-dimethylbutanoyl) would be attached to the nitrogen, and its conformational preference relative to the ring would be a key outcome of the optimization. The analysis of bond lengths, bond angles, and dihedral angles from the optimized geometry provides a precise structural model. For example, studies on related compounds have confirmed such chair conformations through the analysis of torsion angles and puckering parameters. nih.gov

Table 1: Illustrative Geometrical Parameters for a Substituted Piperidin-4-one Ring (Chair Conformation) Data extrapolated from studies on analogous compounds for illustrative purposes.

| Parameter | Typical Value Range | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | 1.45 - 1.48 | Carbon-Nitrogen bond in the piperidine ring |

| C=O | 1.21 - 1.24 | Carbonyl group double bond |

| C-C | 1.52 - 1.55 | Carbon-Carbon single bonds in the ring |

| **Bond Angles (°) ** | ||

| C-N-C | 112 - 116 | Angle around the nitrogen atom |

| C-C-C | 109 - 112 | Angles within the saturated ring |

| Dihedral Angles (°) | ||

| N1-C2-C3-C4 | 50 - 60 | Torsion angles confirming the chair shape |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A small energy gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net For this compound, DFT calculations would map the distribution of these orbitals. The HOMO is typically localized on electron-rich areas, such as the nitrogen atom and the carbonyl oxygen, while the LUMO is often centered on the electron-deficient carbonyl carbon. This analysis helps predict how the molecule will interact with other reagents. researchgate.net

Table 2: Example FMO Data from a DFT Study of a Piperidin-4-one Derivative This table presents representative data from related compounds to illustrate the concept.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 to -8.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.0 to -4.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Energy difference indicating chemical reactivity |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. For this molecule, such regions would be centered on the carbonyl oxygen atom. researchgate.netnih.gov

Blue Regions: Indicate positive electrostatic potential, are electron-poor, and represent sites for nucleophilic attack. The area around the hydrogen atom on the ring's nitrogen (if protonated) or the carbonyl carbon would show a positive potential. nih.gov

Green Regions: Represent neutral or near-zero potential.

The MEP surface for this compound would clearly delineate the nucleophilic oxygen of the ketone and the electrophilic carbon of the carbonyl group, guiding the understanding of its intermolecular interactions.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR (Nuclear Magnetic Resonance): DFT methods can calculate the chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov The calculated shifts for the optimized geometry of this compound would be compared against experimental spectra to confirm its conformational assignment.

IR (Infrared): Theoretical vibrational frequencies can be calculated to predict an IR spectrum. These calculations help in assigning the vibrational modes to specific absorption bands observed experimentally. A key predicted feature would be the strong stretching frequency (ν) of the C=O bond in the piperidinone ring (typically around 1715 cm⁻¹) and the amide carbonyl (around 1640 cm⁻¹). nih.govnih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths (λ_max). researchgate.net For a piperidin-4-one structure, an n→π* transition associated with the carbonyl group is expected, which can be calculated and compared with experimental UV-Vis spectra. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and interactions in a simulated environment, such as a solvent. physchemres.org

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and simulate its movements over nanoseconds. This allows for the exploration of its conformational landscape in a solution phase, which can differ from the gas-phase minimum energy structure predicted by DFT. nih.gov

The simulation would reveal the flexibility of the piperidine ring and the rotational freedom of the 3,3-dimethylbutanoyl group. It could identify transient conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior in a realistic chemical environment. Such simulations are crucial for understanding how a molecule might interact with biological targets, like proteins, by showing how it adapts its shape. nih.govresearchgate.net

Solvent Effects on Molecular Behavior

The influence of solvents on the behavior of molecules is a critical aspect of computational chemistry. Theoretical studies can predict how the polarity and other properties of a solvent might affect the conformational stability and electronic structure of a solute. For instance, density functional theory (DFT) and time-dependent DFT (TDDFT) are powerful tools used to investigate solvatochromic effects. nih.gov

In the context of piperidin-4-ones, while no specific data exists for this compound, studies on other heterocyclic compounds have shown that solvent polarity can significantly impact molecular properties. nih.govmdpi.com For example, research on other nitrogen-containing heterocycles has demonstrated that the stability of different tautomeric forms can be highly dependent on the solvent environment. mdpi.com Such studies typically involve calculating molecular properties in a vacuum and then within a polarizable continuum model (PCM) that simulates the solvent. mdpi.com It is plausible that the carbonyl group and the tertiary amide in this compound would exhibit different hydrogen bonding capabilities and dipole-dipole interactions in protic versus aprotic solvents, which would, in turn, influence its conformational preferences and reactivity. However, without specific studies, these remain theoretical considerations.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.gov

Although no molecular docking studies have been published specifically for this compound, research on other piperidin-4-one derivatives highlights the potential of this approach. For example, various substituted piperidin-4-ones have been docked into the active sites of different enzymes to predict their binding modes and affinities. nih.gov

For this compound, one could hypothesize its interaction with various biological targets where piperidine-containing molecules have shown activity. A hypothetical docking study would involve:

Building a 3D model of this compound.

Identifying a target protein of interest.

Using docking software to predict the binding pose and calculate a docking score, which estimates the binding affinity.

The results of such a hypothetical study could be presented in a table format, as shown below for illustrative purposes.

Table 1: Hypothetical Docking Scores of this compound with Various Biological Targets

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.5 | TYR 385, SER 530 |

| Monoamine Oxidase B (MAO-B) | -8.2 | TYR 435, ILE 199 |

| Acetylcholinesterase (AChE) | -6.9 | TRP 84, PHE 330 |

Note: The data in this table is purely illustrative and not based on published experimental or computational results for this compound.

A crucial output of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-target complex. nih.gov For instance, studies on other piperidin-4-one derivatives have identified specific residues in enzymes that are crucial for binding. nih.gov In a hypothetical docking of this compound, one might expect the carbonyl oxygen to act as a hydrogen bond acceptor, while the bulky t-butyl group could engage in hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net